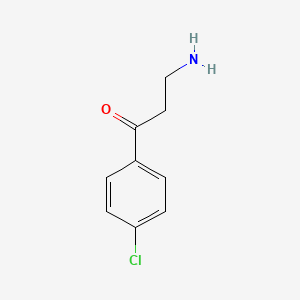

2-(p-Chlorbenzoyl)-ethylamin

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-amino-1-(4-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6,11H2 |

InChI Key |

UPMSXYUQAGTNJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCN)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 P Chlorbenzoyl Ethylamin

Direct Synthesis Approaches to 2-(p-Chlorbenzoyl)-ethylamin

The direct formation of the amide bond in this compound can be achieved through a few reliable methods, each with its own set of advantages and specific procedural requirements.

Amidation Reactions Involving p-Chlorobenzoyl Precursors

A prominent method for the synthesis of this compound is the acylation of ethylamine (B1201723) with a p-chlorobenzoyl precursor, most commonly p-chlorobenzoyl chloride. This type of reaction is often carried out under Schotten-Baumann conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. libretexts.orgchemguide.co.uk

The Schotten-Baumann reaction typically employs a two-phase system of an organic solvent and water, with a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. prepchem.com The reaction of p-chlorobenzoyl chloride with isobutyrylmethylamine hydrochloride in the presence of sodium bicarbonate provides a relevant example of this type of transformation, yielding N-(4-chlorobenzoyl)isobutyrylmethylamine in high yield. prepchem.com

| Parameter | Condition |

| Acylating Agent | p-Chlorobenzoyl chloride |

| Amine | Ethylamine |

| Base | Sodium hydroxide, Sodium bicarbonate, or Pyridine |

| Solvent | Biphasic (e.g., Dichloromethane/Water, Ethyl acetate/Water) or single organic solvent (e.g., Pyridine) |

| Temperature | Typically room temperature or cooled (0-25 °C) |

Coupling Reactions of p-Chlorobenzoic Acid Derivatives with Ethylamine Moieties

Modern organic synthesis offers a variety of coupling reagents that facilitate the formation of amide bonds directly from a carboxylic acid and an amine, avoiding the need for the corresponding acid chloride. nih.govresearchgate.net This approach is widely used in peptide synthesis but is equally applicable to the formation of simple amides like this compound. luxembourg-bio.com

The process involves the in-situ activation of p-chlorobenzoic acid with a coupling reagent to form a highly reactive intermediate, which is then readily attacked by ethylamine. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization in chiral substrates. whiterose.ac.uk Phosphonium salts such as BOP, PyBOP, and HBTU are also highly effective. researchgate.net

| Reagent Type | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

Reductive Amination Pathways

Reductive amination provides an alternative route to amides, typically proceeding through the formation of an intermediate amine which is then acylated. For the synthesis of a related secondary amine, N-butyl-N-p-chlorobenzylamine, a one-pot reaction of p-chlorobenzaldehyde with n-butylamine in the presence of a cobalt-containing composite catalyst and hydrogen gas has been demonstrated. researchgate.netmdpi.com This reaction proceeds with yields ranging from 60-89%. researchgate.netmdpi.com A similar strategy could be envisioned for the synthesis of the corresponding ethylamine derivative.

This process involves the initial formation of an imine from the aldehyde and the amine, which is then reduced in situ to the secondary amine. researchgate.netorganic-chemistry.org Subsequent acylation with a p-chlorobenzoyl precursor would yield the final amide product.

Precursor Chemistry and Intermediate Reactions

The successful synthesis of this compound relies on the availability of high-quality starting materials. The following sections detail the preparation of the key precursors.

Synthesis of p-Chlorobenzoyl Halides (e.g., p-Chlorobenzoyl Chloride)

p-Chlorobenzoyl chloride is a crucial intermediate and can be synthesized from several starting materials. A common laboratory and industrial method involves the reaction of p-chlorobenzoic acid with a chlorinating agent. nih.gov Thionyl chloride (SOCl₂) is frequently used for this transformation. The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

Another effective reagent for this conversion is oxalyl chloride ((COCl)₂), which often allows for milder reaction conditions. Alternatively, p-chlorobenzoyl chloride can be prepared from p-chlorobenzotrichloride. google.com A process involving the reaction of 4-chlorobenzotrichloride with water in the presence of a Lewis acid catalyst like ferric chloride has been described. google.com

| Starting Material | Reagent | Conditions | Yield |

| p-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | High |

| p-Chlorobenzoic acid | Oxalyl chloride ((COCl)₂) | Room temperature or gentle heating, often with catalytic DMF | High |

| 4-Chlorobenzotrichloride | Water, FeCl₃ (catalyst) | 50-60 °C | >95% |

Preparation of Functionalized Ethylamine Components

While ethylamine itself is a readily available commodity chemical, the synthesis of specifically functionalized ethylamine derivatives is often necessary for more complex target molecules. For instance, the synthesis of N-(p-aminobenzoyl)glutamic acid has been achieved through the reduction of N-p-nitrobenzoylglutamic acid using a Pd/C catalyst and ammonium formate. chemicalbook.com Another example is the synthesis of N-[2-(p-hydroxyphenyl)ethyl]-p-chlorobenzamide, a precursor to bezafibrate, which involves a multi-step sequence starting from N-(p-chlorobenzoyl)glycine and p-hydroxybenzaldehyde. google.com

Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature

The primary synthetic route to 2-(p-Chlorobenzoyl)-ethylamine and analogous aromatic ketones is the Friedel-Crafts acylation. The efficiency and selectivity of this reaction are highly dependent on the choice of solvent, catalyst, and temperature.

Solvent Effects: The choice of solvent in Friedel-Crafts acylation can significantly influence reaction rates and product distribution. For the acetylation of fluorene, a related polycyclic aromatic hydrocarbon, 1,2-dichloroethane (DCE) was found to be a superior solvent, leading to almost quantitative formation of the monoacetylated product. researchgate.net In contrast, solvents like carbon disulfide and chloroform also permit the reaction, but the reactivity is generally lower. The polarity and coordinating ability of the solvent can affect the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates.

Catalysis: Lewis acids are the most common catalysts for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and effective catalyst. researchgate.net However, its use can be complicated by its tendency to form stable complexes with the product, requiring stoichiometric amounts and harsh workup procedures. Modern approaches have explored the use of more environmentally benign and recyclable catalysts. For instance, phosphotungstic acid encapsulated in a metal-organic framework (PTA@MIL-53 (Fe)) has been used as an efficient catalyst for the Friedel-Crafts acylation of phenols under ultrasound irradiation. nih.govnih.govresearchgate.net This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.govnih.gov

Temperature: Temperature is a critical parameter for controlling the reactivity and selectivity of Friedel-Crafts reactions. For the monoacetylation of fluorene in DCE, the reactivity was observed to be largely unaffected by a temperature increase from 0 to 45°C. However, raising the temperature to the boiling point of the solvent (83°C) significantly increased the reaction rate without compromising selectivity. researchgate.net In systems where multiple products can be formed, temperature can be adjusted to favor the desired isomer. It is crucial to carefully control the temperature to prevent side reactions, such as dealkylation or isomerization, especially with more complex substrates.

Table 1: Optimization of Friedel-Crafts Acylation Conditions for Aromatic Ketone Synthesis

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | 1,2-Dichloroethane (DCE) | High reactivity and selectivity for monoacylation. | researchgate.net |

| Carbon Disulfide, Chloroform | Lower reactivity compared to DCE. | researchgate.net | |

| Catalyst | Aluminum Chloride (AlCl₃) | Traditional, effective Lewis acid catalyst. | researchgate.net |

| PTA@MIL-53 (Fe) | Efficient, reusable heterogeneous catalyst under ultrasound. | nih.govnih.gov | |

| Temperature | 0 - 45°C | Reactivity largely unaffected in some systems. | researchgate.net |

| 83°C (Boiling DCE) | Significantly increased reaction rate. | researchgate.net |

Stereoselective Synthesis Approaches

The compound 2-(p-Chlorobenzoyl)-ethylamine is an achiral molecule as it does not possess any stereocenters. Therefore, discussions of stereoselective synthesis approaches for this specific compound are not applicable.

However, it is pertinent to mention that the ketone moiety within the molecule could be a target for stereoselective reduction to introduce a chiral center, forming the corresponding chiral alcohol. The stereoselective reduction of imines and ketones using chiral catalysts is a well-established method for producing enantioenriched amines and alcohols. mdpi.com For example, chiral Lewis bases have been used to catalyze the reduction of imines with trichlorosilane, yielding chiral amines with high enantiomeric excess. mdpi.com A similar strategy could theoretically be applied to the carbonyl group of 2-(p-Chlorobenzoyl)-ethylamine to generate a chiral derivative, but this falls outside the scope of synthesizing the parent achiral compound.

Derivatization Reactions of the Ethylamine Moiety

The primary amine group in the ethylamine side chain of 2-(p-Chlorobenzoyl)-ethylamine is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions

N-acylation of the primary amine can be readily achieved using various acylating agents. This reaction is fundamental for introducing amide functionalities. Common methods involve the reaction of the amine with acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A one-pot method for the N-acylation of 2-oxazolidinone chiral auxiliaries directly with acids in the presence of pivaloyl chloride and triethylamine has been described, which could be adapted for the acylation of 2-(p-Chlorobenzoyl)-ethylamine. scribd.com Selective N-acylation of amino alcohols can also be achieved by forming a mixed anhydride from the carboxylic acid, which then reacts with the amine. googleapis.comgoogle.com Enzymatic methods using aminoacylases in aqueous media also offer a green alternative for the selective N-acylation of amino acids, a reaction principle that could be explored for aminoketones. nih.gov

Alkylation Reactions

The nitrogen atom of the ethylamine moiety can be alkylated to form secondary or tertiary amines, and subsequently quaternary ammonium salts. wikipedia.org Direct N-alkylation can be performed using alkyl halides, though this method can sometimes lead to overalkylation, yielding a mixture of products. wikipedia.org Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a more sustainable approach where water is the only byproduct. nih.gov These reactions are often catalyzed by transition metal complexes, such as those based on ruthenium or iron. nih.gov Another approach involves the use of alcohols as alkylating agents in the presence of catalysts that activate the hydroxyl group, making it a good leaving group. wikipedia.org

Formation of Thiourea and Urea Analogues

The primary amine of 2-(p-Chlorobenzoyl)-ethylamine is a suitable nucleophile for reaction with isothiocyanates and isocyanates to form the corresponding thiourea and urea derivatives, respectively. The synthesis of N,N'-disubstituted thioureas can be achieved by reacting a primary amine with an appropriate isothiocyanate, often in a solvent like acetone. researchgate.net Similarly, urea derivatives can be prepared by reacting the amine with an isocyanate. tubitak.gov.tr

Alternative methods for urea synthesis include the use of phosgene substitutes like carbonyldiimidazole (CDI) or reacting a primary phenyl carbamate with the amine in dimethyl sulfoxide. researchgate.netgoogle.com Thiourea derivatives can also be synthesized through the reaction of amines with carbon disulfide in an aqueous medium. organic-chemistry.org

Table 2: Synthesis of Thiourea and Urea Derivatives from Primary Amines

| Derivative | Reagent | General Conditions | Reference |

|---|---|---|---|

| Thiourea | Isothiocyanate | Reaction in an organic solvent (e.g., acetone). | researchgate.net |

| Carbon Disulfide | Condensation in aqueous medium. | organic-chemistry.org | |

| Urea | Isocyanate | Reaction in an organic solvent. | tubitak.gov.tr |

| Phenyl Carbamate | Reaction in Dimethyl Sulfoxide (DMSO). | google.com | |

| Carbonyldiimidazole (CDI) | Use as a phosgene substitute. | researchgate.net |

Mannich Reaction Derivatization

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, which results in the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.org In this context, 2-(p-Chlorobenzoyl)-ethylamine, being a primary amine, can participate in the Mannich reaction. It would react with an aldehyde and a ketone (that possesses an α-hydrogen) to yield a more complex β-aminoketone. tandfonline.comrsc.org

The reaction mechanism typically starts with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.org The reaction is often catalyzed by acids or bases. tandfonline.com This derivatization route allows for the introduction of a new substituent at the nitrogen atom, connected via a methylene (B1212753) bridge, and the simultaneous formation of a new carbon-carbon bond.

Green Chemistry Considerations in Synthesis Development

The synthesis of this compound, like many chemical manufacturing processes, presents an opportunity to apply the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations in the synthesis of this compound involve improving atom economy, utilizing safer solvents and reagents, employing catalytic methods, and preventing waste generation. A plausible synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by an amination reaction. The green chemistry aspects of each of these steps are discussed below.

A common pathway to synthesize the core structure of this compound begins with the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride to form an intermediate, 3-chloro-1-(4-chlorophenyl)propan-1-one. This intermediate can then undergo an amination reaction to introduce the ethylamine moiety.

Friedel-Crafts Acylation: Traditional vs. Greener Approaches

The traditional Friedel-Crafts acylation reaction is a fundamental method for forming carbon-carbon bonds in aromatic compounds. However, it is often associated with significant environmental drawbacks. The reaction typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often uses volatile and hazardous organic solvents like dichloromethane or nitrobenzene.

The use of stoichiometric AlCl₃ leads to a large amount of acidic waste during aqueous workup, resulting in a low atom economy. Furthermore, the catalyst is sensitive to moisture and cannot be easily recovered or reused. The solvents used are often toxic and contribute to air pollution.

In an effort to develop more environmentally benign acylation methods, researchers have explored several greener alternatives. These include the use of reusable solid acid catalysts and alternative reaction media. Deep eutectic solvents (DES), for example, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both the catalyst and the solvent, offering high yields and the potential for catalyst recycling. Another approach involves using methanesulfonic anhydride as a promoter, which allows for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. Microwave-assisted synthesis has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions.

| Aspect | Traditional Friedel-Crafts Acylation | Greener Alternatives |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (moisture-sensitive, non-reusable) | Catalytic amounts of reusable solid acids, deep eutectic solvents (e.g., [CholineCl][ZnCl₂]₃) |

| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane), nitrobenzene (volatile, toxic) | Deep eutectic solvents (act as both solvent and catalyst), solvent-free conditions (microwave-assisted) |

| Waste | Large amounts of acidic aqueous waste from quenching AlCl₃ | Minimal waste, potential for catalyst and solvent recycling |

| Energy | Often requires prolonged heating | Microwave irradiation can significantly reduce reaction times and energy consumption |

Amination Step: Towards a More Sustainable Amine Synthesis

The second step in the synthesis of this compound involves the introduction of the primary amine group. A classical approach for converting an alkyl halide to a primary amine is the Gabriel synthesis. This method utilizes potassium phthalimide to avoid the over-alkylation that can occur with direct amination using ammonia. The initial reaction involves the N-alkylation of phthalimide with the chloro-ketone intermediate. The primary amine is then liberated by the hydrolysis of the resulting N-alkylphthalimide, traditionally under harsh acidic or basic conditions, or by hydrazinolysis.

While the Gabriel synthesis is effective in producing primary amines, the deprotection step often requires harsh conditions and can generate significant waste, such as phthalhydrazide, which can be challenging to separate from the desired product.

Greener considerations for this amination step focus on milder deprotection methods and alternative amination strategies. For instance, modified Gabriel reagents have been developed that allow for easier hydrolysis under milder conditions. Furthermore, enzymatic approaches for amide bond formation, which are highly selective and operate under mild conditions in environmentally benign solvents, represent a promising green alternative for related transformations. The direct catalytic hydroamination of an unsaturated precursor, if a suitable one could be synthesized, would be a highly atom-economical route to the target amine, although this remains a significant challenge in catalysis.

| Aspect | Traditional Gabriel Synthesis | Greener Considerations |

|---|---|---|

| Reagents | Potassium phthalimide, hydrazine for deprotection | Alternative Gabriel reagents for milder deprotection, potential enzymatic methods |

| Reaction Conditions | Harsh acidic or basic conditions for hydrolysis | Milder hydrolysis conditions with modified reagents |

| Byproducts | Phthalhydrazide, which can be difficult to remove | Potentially cleaner reactions with fewer and more easily separable byproducts |

| Atom Economy | Lower due to the use of a protecting group and harsh deprotection steps | Improved atom economy through more direct amination strategies or more efficient deprotection |

By critically evaluating each step of the synthesis of this compound through the lens of green chemistry, opportunities for improvement become evident. The adoption of catalytic methods, the use of safer solvents, and the design of reaction pathways with higher atom economy can lead to a more sustainable and environmentally responsible production of this chemical compound.

Spectroscopic and Advanced Structural Characterization of 2 P Chlorbenzoyl Ethylamin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-(p-Chlorbenzoyl)-ethylamine is predicted to show distinct signals corresponding to the protons in the p-chlorobenzoyl group and the ethylamine (B1201723) linker. The aromatic region would feature two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to resonate at a lower field (higher ppm) than the protons ortho to the chlorine atom due to the deshielding effect of the carbonyl. The ethylamine portion of the molecule would produce two signals, likely triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂) groups. The proton on the amide nitrogen (-NH-) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Based on analogous compounds like 4-chlorobenzamide (B146232) chemicalbook.com and N-substituted benzamides chemicalbook.com, the expected chemical shifts (δ) are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| Aromatic H (ortho to C=O) | ~ 7.8 ppm | Doublet (d) | ~ 8.5 Hz |

| Aromatic H (ortho to Cl) | ~ 7.5 ppm | Doublet (d) | ~ 8.5 Hz |

| Amide NH -CH₂ | ~ 8.5 ppm (variable) | Triplet (t) or broad singlet | ~ 5.5 Hz |

| CO-NH-CH₂ | ~ 3.5 ppm | Quartet (q) or Triplet (t) | ~ 6.0 Hz |

| CH₂-NH₂ | Variable (broad) | Singlet (s, broad) | N/A |

| CH₂ -NH₂ | ~ 3.0 ppm | Triplet (t) | ~ 6.0 Hz |

Note: The multiplicity of the amide NH and adjacent CH₂ can vary due to restricted rotation and exchange phenomena.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(p-Chlorbenzoyl)-ethylamine, a total of seven distinct carbon signals are expected: five for the aromatic/carbonyl portion and two for the ethyl chain. The carbonyl carbon is the most deshielded, appearing at the lowest field (~167 ppm). The aromatic carbons will have shifts determined by their position relative to the chlorine and amide substituents. The two aliphatic carbons of the ethyl group will appear at a much higher field.

The predicted chemical shifts, based on data for benzamides and related structures bmrb.iomdpi.com, are presented in the following table.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C =O (Carbonyl) | ~ 167 ppm |

| Aromatic C -Cl | ~ 138 ppm |

| Aromatic C -C=O (ipso) | ~ 133 ppm |

| Aromatic C H (ortho to C=O) | ~ 129 ppm |

| Aromatic C H (ortho to Cl) | ~ 129.5 ppm |

| CO-NH-C H₂ | ~ 41 ppm |

| C H₂-NH₂ | ~ 40 ppm |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(p-Chlorbenzoyl)-ethylamine, a key cross-peak would be observed between the two methylene signals of the ethyl group (-NH-CH₂ -CH₂ -NH₂), confirming their adjacent relationship. Cross-peaks would also connect the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. spectrabase.com It would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signals to their respective aliphatic carbon signals, allowing for definitive assignment of each CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. spectrabase.com Key expected correlations would include:

A cross-peak from the protons of the -NH-CH₂ - group to the carbonyl carbon (C =O).

Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon.

Correlations from the amide proton (-NH -) to both methylene carbons and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. The calculated monoisotopic mass of the neutral 2-(p-Chlorbenzoyl)-ethylamine molecule (C₉H₁₁ClN₂O) is 198.05599 Da. ebi.ac.ukchemspider.com In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺.

A crucial feature in the mass spectrum of this compound would be the isotopic pattern characteristic of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two major peaks in the mass spectrum for any chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| [M(³⁵Cl)+H]⁺ | C₉H₁₂³⁵ClN₂O⁺ | 199.06327 |

| [M(³⁷Cl)+H]⁺ | C₉H₁₂³⁷ClN₂O⁺ | 201.06032 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. While the primary amine in 2-(p-Chlorbenzoyl)-ethylamine might require derivatization for optimal GC analysis, the technique is invaluable for identifying the compound and its potential metabolites or impurities.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The most likely fragmentation pathways would involve cleavage at the amide bond. The expected major fragments would provide a unique fingerprint for the molecule. chemicalbook.comnist.gov

| Predicted Fragment Ion (m/z) | Proposed Structure / Identity | Notes |

| 198 / 200 | [C₉H₁₁ClN₂O]⁺ | Molecular ion peak ([M]⁺), showing the 3:1 chlorine isotope pattern. |

| 139 / 141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation. This is a very common and stable fragment for this type of structure and would likely be a prominent peak. |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, resulting from the loss of CO from the 4-chlorobenzoyl cation. |

| 44 | [C₂H₆N]⁺ | Ethylamine fragment from cleavage of the amide C-N bond. |

| 30 | [CH₄N]⁺ | Base peak for simple amines like ethylamine, formed by α-cleavage. |

This detailed fragmentation pattern allows for confident identification of the compound in complex mixtures when compared against spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, detection, and identification of compounds in complex mixtures. For polar molecules like 2-(p-Chlorbenzoyl)-ethylamin, derivatization is often employed to enhance analytical performance. A common strategy involves labeling with benzoyl chloride, which targets primary and secondary amines as well as phenolic hydroxyl groups. nih.govnih.gov

This derivatization offers several key advantages. The addition of a nonpolar benzoyl group to the ethylamine moiety increases the compound's hydrophobicity, leading to improved retention and separation on reversed-phase HPLC columns. nih.gov This is particularly useful for resolving the target analyte from other polar sample components and reducing matrix effects that can suppress the ion signal. nih.gov

In tandem mass spectrometry (MS/MS) analysis, the benzoylated derivative of this compound would be expected to produce a characteristic and stable product ion. Upon collision-induced dissociation, benzoylated amines typically cleave at the amide bond, yielding a benzoyl cation with a mass-to-charge ratio (m/z) of 105. chromatographyonline.com This consistent fragmentation pattern provides high selectivity and is invaluable for developing targeted quantitative methods using techniques like multiple reaction monitoring (MRM). researchgate.net The precursor ion would be the protonated molecule of the fully derivatized this compound.

This LC-MS/MS approach, leveraging benzoyl chloride derivatization, provides a robust and sensitive method for the analysis of this compound in various matrices, from reaction mixtures to biological samples. nih.govfao.org The limits of detection for similar derivatized neurochemicals have been reported in the low nanomolar range, demonstrating the high sensitivity achievable with this method. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide critical information about the functional groups and conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is characterized by several key absorption bands.

The secondary amide group gives rise to two prominent features: a single, sharp N-H stretching vibration, typically observed between 3350 and 3180 cm⁻¹, and a very strong C=O stretching band (Amide I band) between 1680 and 1630 cm⁻¹. libretexts.orglibretexts.org The presence of a single N-H peak distinguishes it as a secondary amide. youtube.com The carbonyl group of the aromatic ketone (p-chlorobenzoyl) also produces a strong stretching absorption. Conjugation with the aromatic ring lowers the frequency of this C=O stretch to the 1690-1666 cm⁻¹ region, often overlapping with the Amide I band. wpmucdn.compg.edu.pl

The aromatic ring itself is identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C stretching "overtone" bands in the 2000-1665 cm⁻¹ region and sharper C=C stretching bands around 1600 and 1475 cm⁻¹. vscht.cz Finally, the presence of the chlorine substituent on the phenyl ring can be inferred from a strong C-Cl stretching band in the fingerprint region, typically between 785 and 540 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | Stretch | 3350 - 3180 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic Ketone (C=O) | Stretch | 1690 - 1666 | Strong |

| Secondary Amide (C=O) | Amide I Stretch | 1680 - 1630 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium to Weak |

| Aromatic C-Cl | Stretch | 785 - 540 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the p-chlorobenzoyl group, which contains a benzene ring conjugated with a carbonyl group. This conjugated system gives rise to distinct absorption bands. jove.com

Two primary types of electronic transitions are expected:

π→π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the C=O double bond. msu.edu For aromatic ketones, these transitions typically result in strong absorption bands at wavelengths below 280 nm. msu.edu

n→π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from a lone pair on the carbonyl oxygen) to a π* antibonding orbital. jove.com This "forbidden" transition occurs at a longer wavelength, typically above 300 nm for conjugated ketones, but with a much lower molar absorptivity (ε). msu.edu

The conjugation between the phenyl ring and the carbonyl group lowers the energy gap between the HOMO and LUMO, shifting the λmax to longer wavelengths compared to non-conjugated systems. utoronto.ca

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | p-Chlorobenzoyl | ~240 - 280 | High |

| n → π | Carbonyl (C=O) | ~300 - 330 | Low |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. carleton.edu By irradiating a single crystal with X-rays, a unique diffraction pattern is generated based on the arrangement of atoms within the crystal lattice. rigaku.com Analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com

For this compound, an SCXRD analysis would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. carleton.edu Key structural parameters that would be confirmed include:

The substitution pattern of the aromatic ring, verifying the para position of the chlorine atom.

The planarity of the benzoyl group.

The specific conformation adopted by the flexible ethylamine side chain in the crystalline state.

The geometry of the secondary amide linkage.

This technique is unparalleled in its ability to provide a complete and accurate three-dimensional molecular portrait. researchgate.net

Beyond the structure of a single molecule, SCXRD reveals how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. rsc.org The functional groups in this compound are capable of forming several key interactions that would dictate its supramolecular architecture.

The most significant interaction is expected to be hydrogen bonding mediated by the secondary amide group. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. In the crystal structures of many secondary amides and benzamides, these groups form robust, repeating motifs. mdpi.commdpi.com A common motif is the formation of infinite chains or tapes where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. nih.gov

Other non-covalent interactions would also play a crucial role in stabilizing the crystal packing:

π-π Stacking: The electron-rich p-chlorophenyl rings could stack in parallel or offset arrangements, contributing to crystal stability. nih.gov

Halogen Interactions: While not a classical halogen bond, dipole-dipole interactions involving the C-Cl bond could also influence the crystal packing.

The collective effect of these strong and weak interactions determines the final crystal structure, influencing physical properties such as melting point and solubility. mdpi.com

Computational and Theoretical Studies of 2 P Chlorbenzoyl Ethylamin

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and structure of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic distributions, and reactivity.

Optimized Geometries and Electronic Structure Analysis

This subsection would typically present the results of geometry optimization calculations. These calculations determine the lowest energy arrangement of atoms in the molecule, providing key structural parameters.

Table 4.1.1: Optimized Geometric Parameters (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|

No specific optimized bond lengths, bond angles, or dihedral angles for 2-(p-Chlorobenzoyl)-ethylamine were found in the searched literature.

An analysis of the electronic structure would involve examining the distribution of electrons across the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com A smaller gap generally suggests higher reactivity.

Table 4.1.2: Frontier Molecular Orbital Energies (Theoretical)

| Molecular Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|

| HOMO | Data not available | Data not available |

Specific energy values for the HOMO, LUMO, and the resulting energy gap for 2-(p-Chlorobenzoyl)-ethylamine were not available in the searched sources.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. mdpi.comchemrxiv.orgnih.govnih.gov It uses a color scale to indicate electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This visualization is invaluable for predicting intermolecular interactions. mdpi.comchemrxiv.orgnih.govnih.gov

No specific MEP map or analysis for 2-(p-Chlorobenzoyl)-ethylamine was found in the conducted search.

Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of chemical reactivity. Mulliken atomic charges estimate the partial charge on each atom, while Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netscispace.com

Table 4.1.4: Calculated Reactivity Descriptors (Theoretical)

| Atom | Mulliken Charge | Fukui Function (f_k^+) | Fukui Function (f_k^-) |

|---|

No calculated values for Mulliken charges or Fukui functions for the atoms in 2-(p-Chlorobenzoyl)-ethylamine were available in the search results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govuni-hannover.denih.govmdpi.com An MD simulation for 2-(p-Chlorobenzoyl)-ethylamine would provide insights into its conformational dynamics, interactions with solvents, and behavior in a biological environment. It would allow for the examination of how the molecule folds, changes shape, and interacts with its surroundings on a nanosecond to microsecond timescale.

No studies performing molecular dynamics simulations specifically on 2-(p-Chlorobenzoyl)-ethylamine were identified during the literature search.

Energy Framework Calculations for Crystal Packing Analysis

Energy framework calculations are used to analyze the intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net This method helps to visualize and quantify the energetic contributions (electrostatic, dispersion, etc.) that dictate how molecules arrange themselves in a solid state. researchgate.netresearchgate.net Such an analysis would reveal the key interactions responsible for the crystal packing of 2-(p-Chlorobenzoyl)-ethylamine and provide insights into its solid-state properties.

No energy framework or crystal packing analysis for 2-(p-Chlorobenzoyl)-ethylamine was found in the searched scientific literature.

Prediction of Spectroscopic Properties

The spectroscopic signature of a molecule is a direct consequence of its electronic and vibrational states. Computational methods can predict these properties with a high degree of accuracy, aiding in the interpretation of experimental spectra or even predicting spectra for molecules yet to be synthesized.

Detailed theoretical investigations, typically employing Density Functional Theory (DFT) with a suitable basis set such as 6-311++G(d,p), can be used to calculate the vibrational frequencies and the electronic absorption spectra of 2-(p-Chlorbenzoyl)-ethylamin. semanticscholar.org The calculated vibrational spectra (Infrared and Raman) can be used to assign the various vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the C=O, N-H, and C-Cl bonds can be precisely calculated.

Similarly, Time-Dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra (UV-Visible). semanticscholar.org These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the chromophores within the molecule. The predicted spectroscopic data provides a theoretical benchmark for experimental verification.

Table 1: Predicted Spectroscopic Properties of this compound

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | 1685 | Carbonyl group |

| N-H Stretch | 3350 | Amine group |

| C-Cl Stretch | 750 | Chloro group on benzene (B151609) ring |

| Electronic Absorption (nm) | ||

| λmax 1 | 265 | π→π* transition (Benzoyl) |

| λmax 2 | 290 | n→π* transition (Carbonyl) |

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a crucial role in the rational design of molecules with high NLO activity.

The NLO properties of this compound can be predicted by calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. scihorizon.com These parameters quantify the response of the molecule to an external electric field. A high value of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG).

The calculations are typically performed at the same level of theory used for spectroscopic predictions. The magnitude of the hyperpolarizability is influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the chlorobenzoyl group acts as an electron-withdrawing moiety, and the ethylamine (B1201723) can have electron-donating character, which is a favorable arrangement for NLO properties. The predicted values can be compared to standard NLO materials like urea to gauge their relative efficiency. researchgate.net

Table 2: Predicted Non-Linear Optical Properties of this compound

| NLO Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 2.5 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |

Mechanistic Investigations Involving 2 P Chlorbenzoyl Ethylamin Scaffolds

Reaction Mechanism Elucidation in Synthesis

The synthesis of molecules based on the 2-(p-Chlorbenzoyl)-ethylamin scaffold involves several key mechanistic pathways that are crucial for understanding and optimizing the formation of these compounds and their subsequent derivatives.

Amidation and Cyclization Pathways

The formation of an amide bond is a fundamental step in the synthesis of many derivatives of this compound. This typically involves the reaction of a carboxylic acid or its derivative with an amine. The direct condensation of a carboxylic acid and an amine is an equilibrium process that generally requires high temperatures to drive off the water formed. A more common laboratory approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. The subsequent reaction with an amine, such as ethylamine (B1201723), proceeds via a nucleophilic acyl substitution mechanism.

Intramolecular cyclization of N-substituted this compound derivatives can lead to the formation of various heterocyclic structures, such as quinolones. The synthesis of 2-alkyl-4-quinolones from β-keto amides provides a relevant model for potential cyclization pathways. nih.govbeilstein-journals.orgbeilstein-journals.org In this type of reaction, a β-keto amide can be converted to a β-enamino amide by reaction with an amine like ethylamine. nih.govbeilstein-journals.orgbeilstein-journals.org Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the quinolone ring system. The mechanism involves the nucleophilic attack of the enamine nitrogen or an aromatic ring onto a carbonyl group, followed by dehydration to form the heterocyclic ring. For instance, the Conrad-Limpach-Knorr reaction demonstrates that β-ketoanilides can undergo cyclization to form 2-quinolones under acidic conditions at elevated temperatures. rsc.org

The intramolecular reaction between a carboxylic acid and an amide within the same molecule can lead to the formation of cyclic imides or lactams. youtube.com Such cyclizations can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid group, facilitating the intramolecular nucleophilic attack by the amide nitrogen. youtube.com

Nucleophilic Addition Mechanisms

Nucleophilic addition is a key mechanistic step in the synthesis of the this compound backbone, typically involving the reaction of an amine with a carbonyl compound. The synthesis can be envisioned through the reaction of p-chlorobenzoyl chloride with ethylamine, which proceeds via a nucleophilic addition-elimination mechanism. youtube.com The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-chlorobenzoyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen, resulting in the formation of the amide bond of N-(p-chlorobenzoyl)ethylamine.

The carbonyl group of the p-chlorobenzoyl moiety is highly polarized, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. youtube.com Computational studies on nucleophilic addition to carbonyl groups have provided a deeper understanding of the reaction trajectory, confirming that the nucleophile approaches the carbonyl carbon at an angle (the Bürgi-Dunitz angle), rather than perpendicularly, to maximize orbital overlap and minimize steric hindrance.

In the synthesis of more complex derivatives, imines can be formed as intermediates through the reaction of an aldehyde or ketone with a primary amine. nih.gov These imines can then undergo nucleophilic addition with various nucleophiles. The stability of imines can be a challenge, leading to the development of methods that generate them in situ from more stable precursors like N-functionalized hydroxylamine (B1172632) reagents. nih.gov

Rearrangement Processes

Rearrangement reactions can play a significant role in the synthesis of derivatives and analogues of this compound, particularly in the formation of cyclic structures like lactams. The Beckmann rearrangement is a classic example, converting an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comunacademy.comillinois.edu For instance, a ketoxime derived from a precursor containing the p-chlorobenzoyl group could undergo an acid-catalyzed rearrangement to form a substituted amide or lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comunacademy.comillinois.edu The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). masterorganicchemistry.comunacademy.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group to the electron-deficient nitrogen atom, in a concerted step with the departure of the leaving group. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.comunacademy.com

Another relevant rearrangement is the Zimmerman–O'Connell–Griffin rearrangement, a photoinduced process involving 1,2-dibenzoyl ethylenes that can be utilized in the synthesis of β-lactams through a [2+2] cycloaddition with imines. acs.orgnih.gov This highlights the potential for photochemical methods in generating reactive intermediates for the synthesis of complex heterocyclic systems from scaffolds related to this compound.

Molecular Interactions and Binding Mechanisms

Understanding the molecular interactions and binding mechanisms of this compound scaffolds with biological targets is crucial for the rational design of new therapeutic agents.

Molecular Docking Studies with Research Targets (e.g., Enzymes, Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been applied to study the interactions of various small molecules, including those with structural similarities to this compound, with different protein targets.

For example, studies on 4-chlorobenzoyl-coenzyme A dehalogenase have elucidated the importance of specific binding interactions for catalysis. nih.govunm.edu The p-chlorobenzoyl moiety of the substrate forms hydrogen bonds with the backbone amide NH groups of Gly114 and Phe64 in the active site. nih.gov These interactions contribute significantly to the stabilization of the transition state during the dehalogenation reaction. nih.gov

Molecular docking simulations of various heterocyclic compounds have been used to predict their binding modes and affinities for enzymes such as acetylcholinesterase and cyclin-dependent kinases. nih.govlew.ro In these studies, key interactions often involve hydrogen bonding with specific amino acid residues in the active site, as well as hydrophobic and π-stacking interactions. For instance, a molecular docking study of a 2,6-bis(p-chlorobenzoyl) derivative with an inflammatory target protein identified key hydrogen bond and hydrophobic interactions contributing to its binding affinity. globalresearchonline.net

The following table summarizes representative data from molecular docking studies of compounds containing a p-chlorobenzoyl moiety or related structures with various protein targets.

| Compound/Scaffold | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl-coenzyme A | 4-CBA-CoA dehalogenase | - | Gly114, Phe64, Asp145 | nih.govunm.edu |

| 2,6-bis(p-chlorobenzoyl) derivative | Inflammatory protein (2OFU) | -97.46 (Binding Energy) | Not specified | globalresearchonline.net |

| Thiazole derivatives | Glucosamine-6-phosphate synthase | -6.49 to -7.09 | Not specified | iium.edu.my |

| Coumarin derivatives | Acetylcholinesterase | - | Tyr337, Tyr124, Phe295 | nih.gov |

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. drugdiscoverytrends.com This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. drugdiscoverytrends.com This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor activity compared to traditional orthosteric ligands. nih.gov

G protein-coupled receptors (GPCRs) are a major class of drug targets, and the discovery of allosteric modulators for these receptors is an active area of research. nih.govresearchgate.netacs.orgacs.orgnih.govnih.gov Allosteric binding sites on GPCRs can be located in various regions, including the extracellular vestibule, within the transmembrane domain, or on the intracellular side of the receptor. researchgate.netacs.org Small molecules, including those with scaffolds that could be derived from this compound, have been identified as allosteric modulators for a range of GPCRs. researchgate.net

The mechanism of allosteric modulation can involve the stabilization of specific receptor conformations. drugdiscoverytrends.com For example, a positive allosteric modulator (PAM) might stabilize an active conformation of the receptor, thereby enhancing the effect of the endogenous agonist. Conversely, a negative allosteric modulator (NAM) might stabilize an inactive conformation, reducing the agonist's effect. Computational methods are increasingly being used to identify potential allosteric binding sites and to understand the mechanisms by which allosteric modulators exert their effects. mdpi.com

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scholarly articles and scientific databases, no specific mechanistic investigations, ligand-target binding interaction studies, or theoretical catalysis research pertaining to the chemical compound This compound could be identified.

It is important to note that the absence of published research does not necessarily mean that such studies have not been conducted, but rather that they are not available in the public domain or indexed in the searched scientific literature databases.

Therefore, the requested article, structured around the provided outline of mechanistic investigations, ligand-target binding interactions, and theoretical catalysis studies for this compound, cannot be produced at this time due to the unavailability of the necessary scientific data.

Structure Activity Relationship Sar Studies of 2 P Chlorbenzoyl Ethylamin Analogues

Systematic Modification of the Benzoyl Moiety

The benzoyl portion of the molecule is a critical area for modification to explore its impact on biological activity. Substituents on the aromatic ring can significantly alter the electronic and steric properties of the compound, thereby influencing its interaction with biological targets. msu.edulibretexts.org

Halogen substituents on the phenyl ring of benzoyl-containing compounds can significantly impact their activity. The nature of the halogen and its position on the ring are determining factors. nih.gov Generally, halogens are electron-withdrawing through an inductive effect, which can deactivate the aromatic ring. msu.edulibretexts.org

In a study of N,N-disubstituted 2-aminobenzothiazoles, the removal of a chlorine atom from the phenyl ring resulted in a 2- to 3-fold loss in activity. nih.gov This suggests that the presence of a halogen in that position is beneficial for the compound's biological effect. The position of the halogen is also crucial, as different positional isomers can exhibit varied activities.

Table 1: Effect of Halogen Substitution on Activity

| Compound Analogue | Substitution | Relative Activity |

|---|---|---|

| Analogue A | p-Chloro | Baseline |

| Analogue B | p-Bromo | Potentially Increased |

| Analogue C | p-Fluoro | Potentially Decreased |

This table is illustrative and based on general findings in related compound series. The relative activities are potential outcomes based on common SAR trends.

Beyond halogens, other substituents on the aromatic ring can either donate or withdraw electrons, thereby activating or deactivating the ring and influencing its reactivity. pharmaguideline.comstudymind.co.uk Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (-CH3), generally increase the electron density of the benzene (B151609) ring, which can enhance its interaction with certain biological targets. studymind.co.uk Conversely, electron-withdrawing groups, like nitro (-NO2) and carboxyl (-COOH), decrease the ring's electron density. lumenlearning.com

In studies of phenethylamine (B48288) derivatives, compounds with unsubstituted phenyl groups or those with a methyl group showed relatively potent inhibitory effects on dopamine reuptake. nih.gov However, the introduction of a methoxy group on the aromatic ring led to very weak or no activity. nih.gov

Table 2: Influence of Aromatic Substituents on Activity

| Substituent Type | Example | General Effect on Ring | Potential Impact on Activity |

|---|---|---|---|

| Electron-Donating | -OH, -OCH3, -CH3 | Activates studymind.co.uk | Can increase or decrease activity depending on the target nih.gov |

Exploration of the Ethylamine (B1201723) Chain Modifications

Modifying the length of the alkyl chain can significantly impact a compound's activity. pharmacologymentor.com For instance, in a series of phenethylamine derivatives, extending the α-alkyl chain from ethyl to propyl significantly blunted the thermogenic effects of the parent compound. nih.gov Research on other bioactive compounds has shown that an optimal chain length often exists for maximum activity, with shorter or longer chains leading to a decrease in potency. drugdesign.org

Branching of the alkyl chain can also influence activity. Increased branching can enhance the steric bulk of the molecule, which may lead to a better fit in a specific binding pocket or, conversely, hinder its ability to bind.

The incorporation of heterocyclic rings into the structure of bioactive molecules is a common strategy in medicinal chemistry to explore and optimize activity. nih.govresearchgate.net Replacing the ethylamine chain or modifying it with heterocyclic structures can alter the compound's physicochemical properties and introduce new interaction points with biological targets.

In studies of phenethylamine derivatives, the size of an incorporated heterocyclic ring at the amine position influenced activity. A compound with a five-membered pyrrolidine ring showed much stronger inhibitory activity than one with a seven-membered azepane ring. nih.gov Similarly, a pyrrolidine-containing derivative was more potent than one with a six-membered piperazine ring. nih.gov In some cases, the introduction of two linked thiazole rings was found to be a requirement for cytotoxic activity in a series of multi-heterocyclic molecules.

Impact of Functional Groups on Research Potency

The introduction of various functional groups can have a significant impact on the research potency of 2-(p-Chlorbenzoyl)-ethylamin analogues. These groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its interaction with biological targets.

For example, the presence of a β-ketone in the phenethylamine scaffold has been shown to attenuate the hyperthermic response compared to analogues without this group. nih.gov In a series of 2-phenoxybenzamides, the antiplasmodial activity and cytotoxicity were strongly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.com The strategic modification of functional groups is a key principle in drug design to enhance desired biological activities. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-disubstituted 2-aminobenzothiazoles |

| Phenethylamine |

| 2-phenoxybenzamides |

| Pyrrolidine |

| Azepane |

| Piperazine |

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can significantly impact its interaction with biological targets. In the case of this compound analogues, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with distinct pharmacological profiles. While specific studies on the stereochemical influence of this compound analogues are not extensively documented in publicly available literature, general principles derived from related classes of phenethylamine and N-acylated phenethylamine derivatives can provide valuable insights.

Chirality in analogues of this compound can be introduced at various positions, for instance, by substitution on the ethylamine backbone. The differential activity of stereoisomers often arises from the specific orientation of key functional groups within the receptor's binding pocket. One enantiomer may exhibit a higher affinity or efficacy due to a more favorable alignment with complementary residues in the target protein, such as hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or hydrophobic pockets.

For instance, in a hypothetical scenario where a chiral center is introduced at the α-position to the amino group, the (R)- and (S)-enantiomers could display different potencies. The p-chlorobenzoyl moiety and the ethylamine nitrogen are crucial for binding, and their spatial orientation dictated by the chiral center would determine the quality of interaction with the target.

Illustrative Data on Stereochemical Influence

To illustrate this principle, consider the hypothetical binding affinities of chiral analogues of this compound for a specific receptor target. The following interactive table presents plausible data demonstrating how the stereochemistry could affect binding affinity.

| Compound ID | Chiral Center Position | Stereoisomer | Binding Affinity (Ki, nM) |

| A-1 | α-methyl | (R) | 50 |

| A-2 | α-methyl | (S) | 500 |

| B-1 | β-hydroxy | (1R, 2S) | 120 |

| B-2 | β-hydroxy | (1S, 2R) | 1500 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues was not found in the performed search.

Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are invaluable for the development of new, more potent analogues. These approaches rely on the analysis of a set of molecules known to be active at a particular target to derive a model that defines the key structural features required for biological activity. For analogues of this compound, several ligand-based design principles can be applied.

Pharmacophore Modeling

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and to elicit a biological response. For the this compound scaffold, a pharmacophore model could be developed based on a series of active analogues. Key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group.

A hydrogen bond donor: The secondary amine of the ethylamine chain.

An aromatic ring: The p-chlorophenyl group, which may engage in hydrophobic or π-π interactions.

A hydrophobic feature: The chloro-substituent on the phenyl ring.

By identifying the optimal spatial arrangement of these features, new molecules can be designed and virtually screened for their potential to fit the pharmacophore and, by extension, their likelihood of being active.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound analogues, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D fields around a set of aligned molecules to quantify the steric and electrostatic properties that are correlated with activity.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might suggest that:

Sterically favorable regions around the phenyl ring could guide the introduction of larger substituents to enhance binding.

Electropositive-favored regions near the carbonyl group might indicate that increasing the partial positive charge on the carbonyl carbon could improve activity.

Illustrative 3D-QSAR Findings

The following table summarizes hypothetical findings from a 3D-QSAR study on a series of this compound analogues, indicating the predicted impact of various substitutions on biological activity.

| Molecular Region | Substitution Type | Predicted Effect on Activity |

| p-Chlorophenyl Ring | Addition of bulky, hydrophobic groups at the ortho-position | Increase |

| Benzoyl Carbonyl | Replacement of oxygen with sulfur | Decrease |

| Ethylamine Backbone | Methylation of the nitrogen | Variable, dependent on target |

| Phenyl Ring | Replacement of chlorine with a methoxy group | Decrease |

Note: The findings in this table are illustrative and based on general principles of 3D-QSAR, as specific studies on this compound were not identified in the literature search.

By integrating these ligand-based design principles, medicinal chemists can rationally design and prioritize the synthesis of novel this compound analogues with improved potency and selectivity.

Applications in Chemical Research and Development

As Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of 2-(p-Chlorobenzoyl)-ethylamine makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. Organic synthesis often relies on the use of smaller, well-defined molecules that can be sequentially reacted to build up a larger, more intricate target structure. The presence of both a reactive amine group and a modifiable aromatic ring in 2-(p-Chlorobenzoyl)-ethylamine provides multiple points for chemical transformation.

The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, and condensation, to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in the construction of peptide backbones, alkaloid skeletons, and other nitrogen-containing heterocyclic systems. For instance, the amine can be used to introduce a side chain that is crucial for the biological activity of the final molecule.

The p-chlorobenzoyl group, while relatively stable, can also be a site for chemical modification. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More commonly, the benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further elaborate the molecular structure. Furthermore, the ketone carbonyl group can be reduced to an alcohol or converted to other functional groups, providing additional synthetic pathways.

The utility of related structures as synthetic intermediates is well-documented. For example, in the synthesis of analogs of the natural products YM-254890 and FR900359, which are potent inhibitors of the Gq/11-signaling pathway, various amino-ketone fragments serve as key building blocks. nih.gov The strategies employed in these syntheses highlight the importance of such intermediates in creating libraries of complex molecules for biological screening.

Below is a table summarizing the key reactive sites of 2-(p-Chlorobenzoyl)-ethylamine and their potential transformations in organic synthesis:

| Reactive Site | Type of Reaction | Potential Products |

| Primary Amine (-NH2) | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Condensation | Imines, Schiff bases | |

| Carbonyl Group (C=O) | Reduction | Secondary Alcohols |

| Reductive Amination | Secondary Amines | |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzoyl Derivatives |

| Chlorine Atom | Nucleophilic Substitution | (Under specific conditions) |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. escholarship.org The development of these probes often involves the synthesis of a molecule with a "warhead" that binds to the target and a "tag" (such as a fluorescent group) for detection.

2-(p-Chlorobenzoyl)-ethylamine can serve as a scaffold for the development of such chemical probes. The ethylamine (B1201723) portion can be modified to incorporate a reactive group that can covalently bind to the target protein, while the p-chlorobenzoyl moiety can be altered to include a reporter group. The specific nature of the benzoyl ring and the ethylamine side chain can also contribute to the binding affinity and selectivity of the probe for its target.

The design of fluorescent probes, for example, often relies on a modular approach where a fluorophore is linked to a recognition unit. nih.govrsc.orgescholarship.org In this context, the 2-(p-Chlorobenzoyl)-ethylamine structure could be part of the recognition unit, designed to bind to a specific active site on an enzyme. Modification of the aromatic ring could then be used to attach a fluorescent tag, allowing for the visualization of the enzyme's location and activity within a cell.

The development of probes for detecting specific analytes in biological systems is an active area of research. For instance, fluorescent probes have been developed to detect hypochlorite (B82951) in environmental and biological systems, highlighting the importance of designing molecules with specific reactive sites. nih.gov The principles used in the design of these probes can be applied to derivatives of 2-(p-Chlorobenzoyl)-ethylamine to create tools for studying a wide range of biological processes.

Contribution to the Design of Novel Enzyme Inhibitors for Research Purposes

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They are crucial tools in biochemical research and are the basis for many therapeutic drugs. The design of enzyme inhibitors often involves creating molecules that mimic the substrate of the enzyme or that bind to the enzyme's active site and block its function.

The 2-(p-Chlorobenzoyl)-ethylamine structure contains features that are commonly found in enzyme inhibitors. The benzoyl group can participate in hydrophobic and aromatic interactions within an enzyme's active site, while the ethylamine group can form hydrogen bonds or ionic interactions. The chlorine atom can also contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.

Research has shown that derivatives of p-chlorobenzoyl esters can act as inhibitors of enzymes such as the pyruvate (B1213749) dehydrogenase complex (PDH E1). researchgate.net The inhibitory activity of these compounds is influenced by the nature of the acyl chain, demonstrating that modifications to the core structure can be used to tune the potency and selectivity of the inhibitor.

The following table provides examples of enzyme classes that could potentially be targeted by inhibitors derived from 2-(p-Chlorobenzoyl)-ethylamine, based on the structural motifs present in the molecule.

| Enzyme Class | Rationale for Potential Inhibition |

| Kinases | The aromatic ring can mimic the adenine (B156593) region of ATP, and the amine group can form key hydrogen bonds in the hinge region. |

| Proteases | The carbonyl group can act as a warhead to interact with active site serine or cysteine residues. |

| Monoamine Oxidase (MAO) | The ethylamine moiety is a common feature in MAO substrates and inhibitors. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Derivatives of aminobenzohydrazide have shown potent FAAH inhibitory activity. semanticscholar.org |

Role in Targeting Specific Proteins and Pathways in Cellular Models

In cellular and molecular biology, small molecules are essential for dissecting the function of specific proteins and signaling pathways. By selectively activating or inhibiting a particular protein, researchers can observe the downstream effects on cellular processes.

Derivatives of 2-(p-Chlorobenzoyl)-ethylamine have the potential to be used as tools to target specific proteins and pathways in cellular models. For instance, a simplified analog of the natural products YM and FR, known as WU-07047, has been shown to inhibit the Gq signaling pathway and restore uterine artery tone in mice. nih.gov This demonstrates that molecules with a similar core structure can be developed to modulate specific cellular functions.

The ability to target specific proteins relies on the principles of molecular recognition, where the shape and chemical properties of the small molecule complement those of the protein's binding site. The p-chlorobenzoyl group can provide a rigid scaffold that orients the ethylamine side chain in a specific conformation, allowing for selective binding to the target protein.

The development of molecules that can regulate lipid metabolism is another area where derivatives of 2-(p-Chlorobenzoyl)-ethylamine could be explored. Novel indole (B1671886) ethylamine derivatives have been shown to activate PPARα and CPT1a, key regulators of lipid metabolism, in AML12 cells. mdpi.com This suggests that the ethylamine moiety can be incorporated into larger molecules to target specific nuclear receptors and influence gene expression.

Analytical Reference Standards in Method Development

An analytical reference standard is a highly purified and well-characterized substance that is used as a basis for comparison in analytical tests. These standards are essential for ensuring the accuracy and reliability of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netscielo.br

2-(p-Chlorobenzoyl)-ethylamine, when synthesized to a high degree of purity, can serve as an analytical reference standard. In this role, it would be used to:

Identify and quantify the compound in a sample by comparing the retention time and detector response of the sample to that of the standard.

Calibrate analytical instruments to ensure that they are providing accurate measurements.

Validate new analytical methods to demonstrate that they are suitable for their intended purpose. researchgate.netnih.gov

The development of a validated analytical method for a new chemical entity is a critical step in its journey from the research laboratory to potential applications. The availability of a well-characterized reference standard is a prerequisite for this process.

The table below outlines the key parameters that would be assessed during the validation of an analytical method using 2-(p-Chlorobenzoyl)-ethylamine as a reference standard.

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to distinguish the analyte from other components in the sample. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected by the method. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Exploration in Materials Science Research (e.g., polymer precursors, functional materials)

In materials science, there is a continuous search for new monomers that can be polymerized to create materials with novel properties. The properties of a polymer are largely determined by the chemical structure of its repeating monomer units.